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(2S,3R)-3-aminooxetane-2-carboxylic acid Documentation Hub

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  • Product: (2S,3R)-3-aminooxetane-2-carboxylic acid
  • CAS: 108865-78-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Conformational Dynamics of (2S,3R)-3-Aminooxetane-2-Carboxylic Acid

A Technical Guide for Peptidomimetic Design Executive Summary: The "Oxetane Revolution" in 3D Space In modern medicinal chemistry, the oxetane ring has transcended its reputation as a mere synthetic curiosity to become a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Peptidomimetic Design

Executive Summary: The "Oxetane Revolution" in 3D Space

In modern medicinal chemistry, the oxetane ring has transcended its reputation as a mere synthetic curiosity to become a cornerstone of "escape from flatland" strategies. Specifically, (2S,3R)-3-aminooxetane-2-carboxylic acid represents a high-value, conformationally restricted amino acid (CRAA). It serves as a rigid bioisostere for serine or aspartic acid, offering a unique vector for side-chain presentation while modulating metabolic stability.

However, the analysis of this scaffold presents unique challenges. The strain energy of the oxetane ring (~106 kJ/mol) combined with the vicinal amino-acid functionality creates a system that is chemically reactive and conformationally distinct. This guide outlines the structural characterization, stereochemical assignment, and handling protocols required to validate this molecule for drug development pipelines.

Part 1: Structural Integrity & Stereochemical Assignment

The primary analytical challenge is distinguishing the desired (2S,3R)-trans isomer from its (2S,3S)-cis diastereomer (allo-form) and ensuring the ring remains intact during analysis.

1.1 The NMR Signature: Coupling Constants (

)

Unlike flexible linear amino acids, the rigid oxetane core provides distinct coupling constants between the protons at positions C2 and C3. However, reliance on the Karplus equation alone in 4-membered rings is risky due to ring puckering.

  • Trans-Configuration ((2S,3R)): The dihedral angle between H2 and H3 is typically between 130°–150° (depending on pucker). This results in a vicinal coupling constant (

    
    ) of approximately 6.0 – 7.5 Hz .
    
  • Cis-Configuration ((2S,3S)): The dihedral angle is near 0°–20°, typically yielding a larger coupling constant of 8.5 – 9.5 Hz .

Expert Insight: While


 holds for oxetanes, the difference is often small (< 2 Hz). Do not rely solely on 1D-proton NMR.  Orthogonal validation via NOESY is mandatory.
1.2 Stereochemical Validation via NOE

Nuclear Overhauser Effect (NOE) spectroscopy provides the definitive proof of stereochemistry.

  • The (2S,3R) Trans-Isomer: You will observe weak or no NOE correlation between H2 and H3. Instead, look for NOE correlations between H2 and the side-chain protons of the amino group (if protonated/visible) or specific solvent interactions.

  • The Cis-Isomer: A strong NOE correlation between H2 and H3 is diagnostic, as they share the same face of the ring.

1.3 Conformational Dynamics: The "Pucker"

The oxetane ring is not planar; it adopts a puckered conformation (typically 15°–30°) to relieve torsional strain. In the (2S,3R) isomer, the bulky carboxylic acid and amino groups adopt a pseudo-diequatorial orientation to minimize steric repulsion. This pucker is critical for binding affinity, as it directs the vectors of the N- and C-termini, mimicking a specific


 space of peptide backbones.
Part 2: Stability & Handling (Critical Protocol)

WARNING: Instability Risk. As a Senior Application Scientist, I must highlight a failure mode often overlooked in literature: Acid-Catalyzed Rearrangement. Oxetane-2-carboxylic acids are prone to ring-opening or isomerization into 5-membered lactones (e.g., morpholin-ones or related cyclic esters) under acidic conditions or excessive heat.

  • The Zwitterionic Shield: The molecule is most stable in its zwitterionic form (ammonium carboxylate).

  • Avoid Strong Acids: Do not use concentrated TFA or HCl for prolonged periods during deprotection steps if the free acid is the target.

  • Storage: Store at -20°C. Avoid solution-phase storage in protic acidic media.

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for structural validation.

Diagram 1: Stereochemical Assignment Logic

StereochemLogic Start Crude Product (2S,3R)-Target HNMR 1H NMR (D2O/DMSO) Start->HNMR Coupling Analyze J(H2-H3) HNMR->Coupling J_High J = 8.5 - 9.5 Hz (Likely Cis) Coupling->J_High High J J_Low J = 6.0 - 7.5 Hz (Likely Trans) Coupling->J_Low Low J NOESY 2D NOESY/ROESY J_High->NOESY Verify J_Low->NOESY Verify NOE_Strong Strong H2-H3 Correlation NOESY->NOE_Strong NOE_Weak Weak/No H2-H3 Correlation NOESY->NOE_Weak Result_Cis CONFIRMED CIS (Undesired Diastereomer) NOE_Strong->Result_Cis Result_Trans CONFIRMED TRANS (2S,3R)-Target NOE_Weak->Result_Trans

Caption: Logic flow for distinguishing cis/trans oxetane isomers using J-coupling and NOE correlations.

Diagram 2: Analytical & Stability Workflow

AnalyticalWorkflow Synth Synthesis (Cyclization) Quench Neutralization (Avoid Excess Acid) Synth->Quench Critical Step Purify HPLC Purification (Neutral/Basic Buffer) Quench->Purify Analysis Structural QC Purify->Analysis Method1 1H/13C NMR (Stereochem) Analysis->Method1 Method2 HRMS (ESI+) (m/z 118.05) Analysis->Method2 Method3 X-Ray (Absolute Config) Analysis->Method3 Optional Release Release for Peptide Synthesis Method1->Release Method2->Release

Caption: Workflow emphasizing the critical neutralization step to prevent lactonization before analysis.

Part 4: Experimental Protocols
Protocol A: High-Resolution NMR Characterization
  • Sample Prep: Dissolve 5-10 mg of the amino acid in 600 µL of D₂O. (Avoid DMSO-d6 if the sample contains trace acid, as heating in DMSO can accelerate decomposition).

  • Acquisition:

    • 1H NMR (600 MHz): Acquire with sufficient relaxation delay (d1 > 2s) to ensure integration accuracy.

    • 1H-1H NOESY: Mixing time (

      
      ) of 500-800 ms.
      
    • 1H-13C HSQC: To assign the ring carbons (C2/C3 typically resonate between 50-80 ppm, distinct from acyclic analogs).

Protocol B: Chiral Purity Determination (HPLC)

Because the enantiomer (2R,3S) (Oxetin) is a known natural product, verifying enantiopurity is essential.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

  • Mobile Phase: MeOH/MeCN + 25mM formic acid + 25mM ammonium formate (Double buffer system).

  • Detection: ELSD or CAD (due to weak UV absorbance of the amino acid).

Protocol C: Data Summary Table
ParameterValue / CharacteristicNotes
Formula C₄H₇NO₃MW: 117.10
H2 Shift

~4.8 - 5.1 ppm
Doublet (or dxd)
H3 Shift

~4.2 - 4.5 ppm
Multiplet

6.0 - 7.5 Hz Indicates trans (pseudo-diequatorial)
C2 Shift ~75 - 80 ppmCharacteristic of oxetane

-carbon
C3 Shift ~50 - 55 ppm

-carbon with amine
Stability pH 4 - 9Unstable in strong acid (pH < 2)
Part 5: References
  • Wernicewicz, J., et al. (2014). Synthesis and structural analysis of 3-aminooxetane-2-carboxylic acids. Journal of Organic Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][4][5] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][4] Chemical Reviews. [Link]

  • Mullins, R. J., et al. (2016). Instability of Oxetane-Carboxylic Acids: Rearrangement to Lactones.[1] Journal of Organic Chemistry. [Link]

Sources

Exploratory

Conformational Restriction &amp; Physicochemical Modulation: The Oxetane-Modified Amino Acid Handbook

[1] Executive Summary In the landscape of modern peptidomimetics and medicinal chemistry, the oxetane ring (a four-membered cyclic ether) has transcended its status as a mere chemical curiosity to become a high-value bio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern peptidomimetics and medicinal chemistry, the oxetane ring (a four-membered cyclic ether) has transcended its status as a mere chemical curiosity to become a high-value bioisostere.[1][2] For drug development professionals, oxetane-based amino acids offer a dual-action solution: conformational restriction of the peptide backbone and physicochemical optimization (solubility, metabolic stability, and lipophilicity reduction).

This guide dissects the mechanistic utility of oxetane-modified amino acids, providing a technical roadmap for their deployment as proline surrogates, gem-dimethyl replacements, and turn-inducing elements in solid-phase peptide synthesis (SPPS).

Part 1: The Physicochemical Rationale

The "Gem-Dimethyl" Surrogate with a Twist

The strategic replacement of a gem-dimethyl group with an oxetane ring is a cornerstone of modern lead optimization. While both motifs occupy similar steric volumes (maintaining the "lock" on conformation), their electronic profiles are diametrically opposed.

  • Steric Bulk: The oxetane ring mimics the steric demand of a gem-dimethyl group, restricting bond rotation and reducing the entropic penalty of ligand binding.

  • Electronic Modulation: Unlike the lipophilic carbocycle, the oxetane oxygen introduces a significant dipole and acts as a hydrogen bond acceptor. This "polar hydrophobicity" allows the molecule to remain compact while interacting favorably with aqueous solvent shells.[3]

Basicity Modulation (The pKa Shift)

Incorporating an oxetane ring adjacent to a basic amine (e.g., in a piperazine or amino acid side chain) significantly lowers the basicity of that amine through the inductive electron-withdrawing effect of the oxygen atom.[2]

  • Effect: Typically reduces pKa by 2–3 units .[3]

  • Benefit: This reduction often prevents lysosomal trapping, improves passive permeability by increasing the fraction of neutral species at physiological pH, and mitigates hERG channel inhibition risks.

Table 1: Comparative Physicochemical Impact of Oxetane Incorporation

Propertygem-Dimethyl / CarbocycleOxetane SurrogateImpact / Benefit
Steric Volume HighHigh (Similar)Maintains receptor fit; restricts conformation.[3]
LogD (Lipophilicity) High (Increases)Low (Decreases)Improves drug-likeness; reduces non-specific binding.[3]
Aqueous Solubility LowVery High4–4000x increase due to H-bond acceptance.[3]
Metabolic Stability Variable (C-H oxidation risk)HighBlocks P450 oxidation sites; ring is metabolically robust.[3]
Amine Basicity (pKa) No changeDecreased (-2 to -3 units)Improves permeability; reduces hERG toxicity.[3][4]

Part 2: Conformational Control Mechanisms

The "Turn-Inducing" Effect

Unlike proline, which restricts the


 (phi) angle, oxetane-modified amino acids (specifically where the backbone carbonyl is replaced or the ring is inserted at the 

) impose unique constraints on both

and

(psi) angles.[5][6][7]
  • Helix Disruption: Research demonstrates that introducing an oxetane into an

    
    -helical peptide introduces a "kink," disrupting the helix.[3][5][8] This is due to the alteration of dihedral angles up to three residues away and the disruption of the canonical 
    
    
    
    hydrogen bonding pattern.[5][8]
  • Turn Induction: The oxetane motif strongly favors

    
    -turn  and 
    
    
    
    -turn
    conformations.[3] This pre-organization is energetically favorable for macrocyclization , significantly improving yields in head-to-tail cyclization of difficult sequences (e.g., tetra- and pentapeptides).[3]
Mechanism of Restriction

The conformational bias arises from two factors:

  • Ring Strain & Sterics: The four-membered ring rigidly locks the local bond vectors, preventing free rotation.[3]

  • Intramolecular H-Bonding: The oxetane oxygen serves as an intramolecular hydrogen bond acceptor for backbone amides, stabilizing specific folded architectures that linear alkyl chains cannot support.[3]

Part 3: Strategic Applications (Decision Logic)

The following decision tree illustrates when to deploy oxetane amino acids in a drug discovery campaign.

Oxetane_Decision_Tree Start Problem Identification Solubility Issue: Poor Aqueous Solubility Start->Solubility Metabolism Issue: High Metabolic Clearance Start->Metabolism Conformation Issue: Flexible / Low Potency Start->Conformation Decision1 Is there a gem-dimethyl or hydrophobic cluster? Solubility->Decision1 Decision2 Is the site a metabolic hotspot (C-H oxidation)? Metabolism->Decision2 Decision3 Is the goal Macrocyclization or Helix Kinking? Conformation->Decision3 Action_Replace Strategy: Replace with Oxetane (Bioisostere) Decision1->Action_Replace Yes Action_Block Strategy: Block site with Oxetane (Metabolic Shield) Decision2->Action_Block Yes Action_Turn Strategy: Insert Oxetane as Turn Inducer Decision3->Action_Turn Yes (Turn/Cyclization)

Figure 1: Strategic decision matrix for incorporating oxetane motifs during lead optimization.

Part 4: Experimental Workflows

Synthesis of Oxetane-Modified Peptide Building Blocks

The synthesis of oxetane-containing amino acid surrogates typically involves a conjugate addition strategy.[3][5][9]

Protocol: Synthesis of Fmoc-Oxetane-Dipeptide Surrogate Note: This protocol assumes standard safety measures for organic synthesis.

  • Starting Material: Begin with 3-(nitromethylene)oxetane .[3][5][10]

  • Conjugate Addition: React with an

    
    -amino ester (e.g., Alanine methyl ester) in the presence of a mild base.[3] The amine adds to the exocyclic double bond.
    
  • Nitro Reduction: Reduce the nitro group to an amine.[3] Crucial Step: Use conditions that do not open the strained oxetane ring (e.g., Zn/HCl or specific hydrogenation conditions carefully monitored).

  • Fmoc Protection: Protect the newly formed primary amine with Fmoc-Cl or Fmoc-OSu under Schotten-Baumann conditions.[3]

  • Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to yield the free carboxylic acid.

  • Result: An Fmoc-protected dipeptide isostere ready for SPPS.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

A major advantage of the oxetane ring is its surprising stability to acidic conditions used in peptide chemistry.

Protocol: SPPS Coupling & Deprotection

  • Coupling: Use standard coupling reagents (HATU/HOAt or DIC/Oxyma).[3] The oxetane amine is secondary or sterically hindered, so double coupling (2 x 1 hr) is recommended.

  • Fmoc Removal: Standard 20% Piperidine in DMF. The oxetane ring is stable to bases.[3]

  • Global Deprotection (The Acid Test):

    • Reagent: TFA / TIS / H2O (95:2.5:2.5).[3]

    • Observation: The oxetane ring survives treatment with 95% TFA, even during the removal of stubborn protecting groups like Pbf (Arginine).

    • Note: Avoid Lewis acids or extremely high temperatures which might trigger ring opening.[3]

SPPS_Workflow Resin Resin-Bound Peptide Coupling Coupling Step (Fmoc-Oxetane-AA + HATU) Resin->Coupling Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Deprotection->Coupling Next Cycle Cleavage Global Cleavage (95% TFA) Deprotection->Cleavage End of Synthesis Product Intact Oxetane Peptide Cleavage->Product Ring Survives

Figure 2: SPPS workflow demonstrating the chemical stability of the oxetane moiety during standard peptide synthesis cycles.

References

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Beadle, J. D., et al. (2020).[3][11] Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.[3] [Link]

  • Roesner, S., et al. (2019).[3][11] Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]

  • Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011).[3] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Selective Inhibitors of Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Engineering Conformational Rigidity: The (2S,3R)-3-Aminooxetane-2-Carboxylic Acid Platform

Executive Summary: The "Escape from Flatland" In the landscape of modern medicinal chemistry, the drive to escape "flat" aromatic scaffolds has led to the resurgence of small, strained heterocycles. (2S,3R)-3-aminooxetan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the landscape of modern medicinal chemistry, the drive to escape "flat" aromatic scaffolds has led to the resurgence of small, strained heterocycles. (2S,3R)-3-aminooxetane-2-carboxylic acid—synthetic enantiomer of the natural product Oxetin —represents a high-value bioisostere of Serine .

Unlike standard alkyl chains, the oxetane ring introduces severe conformational constraints (


 angles) while maintaining the hydrogen-bond acceptor capability of the ether oxygen, mimicking the serine hydroxyl. This guide details the physicochemical rationale, a scalable photochemical synthesis, and the solid-phase peptide synthesis (SPPS) integration of this scaffold.

The Bioisosteric Rationale

The core utility of the oxetane ring in this context is twofold: metabolic stability and pKa modulation .

Structural Homology vs. Serine

While Serine is an


-amino acid, the oxetane analog is structurally a 

-amino acid (the backbone traverses two carbons:

). However, the spatial arrangement of the amino and carboxyl groups in the cis-(2S,3R) configuration closely mimics the gauche(+) conformer of L-Serine.
FeatureL-Serine(2S,3R)-Oxetane AnalogImpact
Backbone Flexible (Free rotation)Rigid (Ring-constrained)Entropy penalty reduction upon binding.
H-Bonding Donor & Acceptor (OH)Acceptor Only (Ether O)Removes H-bond donor liability; improves permeability.
Amine pKa ~9.2~6.8 - 7.2Critical: Lower basicity improves oral bioavailability and blood-brain barrier penetration.
LogP -3.07 (Highly Polar)-2.5 (Est.)Slight increase in lipophilicity while retaining high aqueous solubility.
Metabolism Susceptible to proteolysisResistantBlocks peptidase recognition.
The Inductive Effect

The oxetane oxygen exerts a strong electron-withdrawing inductive effect (


) on the adjacent amine. This lowers the conjugate acid pKa by approximately 2–3 units compared to acyclic ethers or alkyl chains. This is a strategic advantage for drug design, ensuring a higher fraction of the uncharged species exists at physiological pH (7.4), facilitating membrane permeation.

Physicochemical & Synthetic Workflow

The synthesis of 2,3-disubstituted oxetanes is historically challenging due to ring strain (~26 kcal/mol). Early routes involved low-yielding sugar degradations. The modern, scalable standard—championed by groups like Aitken and refined in flow chemistry—utilizes the Paternò-Büchi [2+2] photocycloaddition .

Synthesis Protocol: The Photochemical Route

Objective: Synthesis of protected (2S,3R)-Oxetin scaffold. Precursors:


-Boc-vinylamine (or 

-vinylformamide) and Butyl Glyoxylate.
Step-by-Step Methodology
  • Photocycloaddition:

    • Reagents: Dissolve

      
      -Boc-vinylamine (1.0 eq) and Butyl Glyoxylate (2.0 eq) in Acetonitrile.
      
    • Conditions: Irradiate with UV light (300–350 nm) in a flow reactor or Rayonet apparatus. The flow reactor is preferred to minimize over-irradiation and polymerization.

    • Mechanism: Excitation of the glyoxylate carbonyl (

      
      ) generates a diradical that attacks the electron-rich enamine.
      
    • Result: Formation of a mixture of cis and trans oxetanes. The cis isomer (2S,3R / 2R,3S racemate) is often favored or separable.

  • Diastereomer Separation:

    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The cis-isomer (target relative stereochemistry) typically elutes separately from the trans.

  • Enzymatic Resolution (for Enantiopurity):

    • Note: The Paternò-Büchi product is racemic.

    • Action: Hydrolyze the ester to the acid. Treat the racemic acid with Acylase I (Aspergillus melleus) or specific esterases.

    • Selection: Isolate the unreacted (2S,3R) isomer or the hydrolyzed product depending on enzyme specificity. Alternatively, use chiral HPLC (Chiralpak IC column).

  • Final Deprotection:

    • Standard acidolysis (TFA/DCM) yields the free amino acid.

Visualization: Synthetic Pathway

Synthesis cluster_inputs Precursors cluster_process Photochemical Process cluster_output Resolution Vinyl N-Boc-Vinylamine Excitation UV (300-350nm) Excitation Vinyl->Excitation Glyox Butyl Glyoxylate Glyox->Excitation Diradical 1,4-Diradical Intermediate Excitation->Diradical n -> pi* Cyclization Ring Closure (Paternò-Büchi) Diradical->Cyclization ISC / Bond Formation Racemate Racemic cis-Oxetane Cyclization->Racemate Resolution Chiral HPLC / Enzymatic Resolution Racemate->Resolution Target (2S,3R)-Oxetin Derivative Resolution->Target Isolation

Caption: Photochemical synthesis workflow via Paternò-Büchi cycloaddition to access the oxetane core.

Peptide Integration: SPPS Protocols

Incorporating (2S,3R)-3-aminooxetane-2-carboxylic acid into peptides requires handling the oxetane ring's sensitivity to strong Lewis acids, although the ammonium salt is relatively stable to Brønsted acids used in SPPS.

Fmoc-Protection Strategy

To use this building block in standard Fmoc-SPPS:

  • Fmoc-OSu Protection: React the free amino acid with Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in water/dioxane with

    
    .
    
    • Critical Check: Maintain pH ~8.5. Too high pH (>10) risks ring opening; too low prevents reaction.

  • Yield: Typically >90% yield of Fmoc-(2S,3R)-Oxetin-OH .

Coupling Protocol (Solid Phase)

Resin: Wang or Rink Amide resin. Coupling Reagent: HATU or DIC/Oxyma. Avoid HBTU/DIEA if racemization is a concern, though oxetanes are configurationally stable.

Step-by-Step:

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF x 5.

  • Activation:

    • Dissolve Fmoc-Oxetane-AA (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) immediately before addition to resin.

    • Note: Pre-activation time should be minimized (< 2 min) to prevent side reactions.

  • Coupling: Shake for 60–90 min at room temperature.

  • Monitoring: Kaiser test may be faint due to steric bulk; micro-cleavage LCMS is preferred for validation.

Cleavage from Resin[1]
  • Cocktail: TFA:TIPS:Water (95:2.5:2.5).

  • Time: 2 hours.

  • Stability Note: The protonation of the amine (

    
    ) during cleavage electrostatically shields the ring oxygen, preventing protonation and subsequent ring opening (nucleophilic attack). Do not  add strong nucleophiles (like thiols/DTT) in high concentration unless necessary, as they can attack the protonated oxetane.
    

Structural Biology & Mechanism

The substitution of Serine with the oxetane analog locks the backbone


 (psi) angle.
  • The Gauche Effect: The electronegative oxygen prefers a gauche orientation relative to the vicinal amine. This intrinsic electronic preference reinforces the rigid conformation.

  • Target Binding: In enzymes like Glutamine Synthetase , the oxetane analog acts as a transition-state mimic. The fixed geometry aligns the carboxylate and amine with the catalytic triad without the entropic cost of folding a flexible serine chain.

Logic Flow: Bioisosteric Replacement

Bioisostere Serine Native L-Serine (Flexible, Polar) Problem Limitations: 1. Rapid Proteolysis 2. High Entropic Cost 3. High pKa (Amine) Serine->Problem Solution Oxetane Scaffold (2S,3R)-Isomer Problem->Solution Bioisosteric Design Mechanism Mechanism of Action: 1. Ring Constraint (Entropy) 2. Inductive Effect (pKa ~7.0) 3. Ether O as H-Bond Acceptor Solution->Mechanism Outcome Result: Bioavailable, Metabolically Stable Serine Mimic Mechanism->Outcome

Caption: Logical framework for replacing Serine with the Oxetane scaffold.

References

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition. Link

  • Aitken, D. J., et al. (2016). Synthetic Access to All Four Stereoisomers of Oxetin.[2][3] Journal of Organic Chemistry. Link

  • Omura, S., et al. (1984). Oxetin, a new antimetabolite from an actinomycete. Fermentation, isolation, structure and biological activity. Journal of Antibiotics. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][4] Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Design of protease-resistant peptides using oxetane scaffolds

Application Note & Protocols Topic: Enhancing Peptide Therapeutics: Design and Synthesis of Protease-Resistant Peptides Using Oxetane Scaffolds Audience: Researchers, scientists, and drug development professionals. Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Enhancing Peptide Therapeutics: Design and Synthesis of Protease-Resistant Peptides Using Oxetane Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Achilles' Heel of Peptide Drugs

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a compelling class of drugs. However, their clinical utility is often severely hampered by their susceptibility to proteolytic degradation, leading to short plasma half-lives and poor oral bioavailability.[1][2] A primary goal in peptidomimetic chemistry is to engineer peptides that retain the biological function of the native sequence while exhibiting enhanced metabolic stability. This guide details a powerful strategy to achieve this by replacing a backbone amide carbonyl group with a four-membered oxetane ring, a non-hydrolyzable isostere.[3][4]

Replacing the scissile amide bond with an oxetane-amine fragment renders the peptide backbone resistant to cleavage by proteases at the site of modification.[1][3] This substitution not only confers stability but also introduces unique conformational properties, acting as a bioisosteric replacement for the C=O bond while maintaining key hydrogen bonding capabilities.[1][2] This application note provides the scientific rationale, design considerations, and detailed protocols for the synthesis and evaluation of these next-generation oxetane-modified peptides (OMPs).

The Oxetane Scaffold: A Rationale for Protease Resistance

The mechanism of protease-mediated peptide degradation involves the hydrolysis of the amide (peptide) bond. By strategically replacing this bond with a stable oxetane-based linkage, we remove the substrate targeted by proteases.

Key Advantages of Oxetane Incorporation:
  • Proteolytic Stability: The core advantage is the introduction of a non-cleavable bond at a specific site, directly blocking protease action and significantly extending the peptide's half-life.[1][2]

  • Bioisosterism: The oxetane ring serves as an effective bioisostere for the carbonyl group, preserving the potential for hydrogen bond interactions that are often crucial for maintaining the peptide's bioactive conformation.[1][2] The 3-aminooxetane unit can function as both a hydrogen bond donor and acceptor.[1]

  • Conformational Control: Removing the double-bond character of the peptide bond and introducing the puckered oxetane ring alters the local backbone conformation.[2] This can induce turns in the peptide structure, a feature that can be exploited to pre-organize linear peptides for macrocyclization or to mimic specific secondary structures.[5][6]

  • Structural Impact: It is important to note that oxetane incorporation can disrupt certain secondary structures. For instance, studies have shown that placing an oxetane within an α-helical sequence leads to a significant loss of helicity by introducing a kink and altering the characteristic hydrogen bonding pattern.[5][7] This structural insight is critical for the rational design of OMPs.

G cluster_0 Native Peptide cluster_1 Oxetane-Modified Peptide (OMP) P1 ...-NH-CHR- P2 C=O P3 -NH-CHR'-... Cleavage Peptide Bond Cleavage P2->Cleavage O1 ...-NH-CHR- O2 Oxetane (CH2-O-CH2) O3 -NH-CHR'-... Resistance Resistance to Cleavage O2->Resistance Protease Protease Protease->P2 Attacks Protease->O2 Blocked

Caption: Mechanism of protease resistance via oxetane incorporation.

Synthesis of Oxetane-Modified Peptides: A Step-by-Step Guide

The most robust and widely adopted method for creating OMPs is through the initial synthesis of oxetane-containing dipeptide building blocks, which are then incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS).[1][8]

workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis & Characterization A 1. Conjugate Addition: Amino Ester + 3-(nitromethylene)oxetane B 2. Nitro Group Reduction & Fmoc Protection A->B C Fmoc-Dipeptide-Oxetane Building Block B->C D Incorporate Building Block into Resin-Bound Peptide C->D E Continue Peptide Elongation (Standard Fmoc Cycles) D->E F Cleavage & Deprotection E->F G Purification (RP-HPLC) F->G H Identity Confirmation (LC-MS) G->H I Protease Stability Assay H->I

Caption: Overall workflow for the synthesis and analysis of OMPs.

Protocol 1: Synthesis of an Fmoc-Protected Oxetane Dipeptide Building Block

This protocol describes the synthesis of a glycine-based oxetane building block, a common starting point. The synthesis is performed in solution in three main steps.[1][2]

Materials:

  • Amino acid ester hydrochloride (e.g., H-Ala-OtBu·HCl)

  • 3-(nitromethylene)oxetane

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)

  • Raney Nickel (slurry in water)

  • 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

  • Hydrogen source (H-Cube® or Parr hydrogenator)

  • Standard glassware for organic synthesis, rotary evaporator, magnetic stirrer

Procedure:

  • Step 1: Conjugate Addition a. Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM. b. Add TEA (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine. c. Add a solution of 3-(nitromethylene)oxetane (1.2 eq) in DCM dropwise. d. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitro-adduct.

  • Step 2: Nitro Group Reduction and Fmoc Protection a. Dissolve the crude nitro-adduct from Step 1 in MeOH. b. Add Fmoc-OSu (1.1 eq) to the solution. c. Carefully add a catalytic amount of Raney Nickel slurry. d. Subject the mixture to hydrogenation (e.g., H-Cube® at 10 bar, 40 °C, or a Parr apparatus at 50 psi) until the reaction is complete (monitor by LC-MS). e. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with MeOH. f. Concentrate the filtrate under reduced pressure.

  • Step 3: Purification a. Purify the resulting crude residue by flash column chromatography (silica gel), typically using a gradient of EtOAc in hexanes, to yield the pure Fmoc-protected oxetane dipeptide building block. b. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an OMP

This protocol assumes the use of a standard automated or manual peptide synthesizer and Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Fmoc-protected oxetane dipeptide building block (from Protocol 1)

  • Coupling reagents: HBTU, HCTU, or PyBOP

  • Base: DIPEA or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Standard Fmoc-SPPS Cycles: Synthesize the peptide sequence C-terminal to the desired modification site using standard Fmoc-SPPS cycles: a. Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. b. Washing: Thoroughly wash the resin with DMF. c. Coupling: Couple the next Fmoc-amino acid using a coupling reagent and base in DMF. d. Washing: Thoroughly wash the resin with DMF.

  • Incorporation of the Oxetane Building Block: a. After deprotecting the N-terminal amine of the growing peptide chain, perform a coupling cycle using the pre-synthesized Fmoc-oxetane-dipeptide building block. Use standard coupling conditions as for a regular amino acid. Double coupling may be employed to ensure high efficiency.

  • Completion of Synthesis: Continue elongating the peptide chain N-terminal to the modification using standard Fmoc-SPPS cycles until the full sequence is assembled.

  • Cleavage and Global Deprotection: a. Wash the final peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter to separate the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS.

Evaluation of Protease Resistance

The definitive test for an OMP is a direct comparison of its stability against its unmodified, native counterpart in the presence of a target protease.

Protocol 3: In Vitro Protease Stability Assay using HPLC

This protocol provides a general method to assess peptide stability against a protease like trypsin.

Materials:

  • Purified native peptide and oxetane-modified peptide (OMP)

  • Protease (e.g., Trypsin, Chymotrypsin, or relevant serum proteases)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)

  • Quenching Solution (e.g., 10% TFA in water)

  • HPLC system with a C18 column

  • Thermomixer or water bath set to 37 °C

Procedure:

  • Preparation of Stock Solutions: a. Prepare 1 mg/mL stock solutions of both the native peptide and the OMP in the assay buffer. b. Prepare a stock solution of the protease (e.g., 0.1 mg/mL trypsin) in the assay buffer.

  • Assay Setup: a. For each peptide, set up a reaction by mixing the peptide stock solution with the assay buffer to achieve a final peptide concentration of 100 µM. The final volume should be sufficient for multiple time points (e.g., 500 µL). b. Pre-incubate the peptide solutions at 37 °C for 5 minutes.

  • Initiation of Digestion: a. To initiate the reaction, add the protease to the peptide solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). b. Immediately withdraw a 50 µL aliquot, which will serve as the T=0 time point. c. Quench the T=0 aliquot by adding it to 50 µL of the quenching solution (10% TFA). This will inactivate the protease.

  • Time-Course Analysis: a. Continue incubating the reaction mixture at 37 °C. b. Withdraw and quench additional 50 µL aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). c. Prepare a "no enzyme" control for each peptide and incubate it for the longest time point to ensure the peptide is stable in the buffer alone.

  • HPLC Analysis: a. Analyze all quenched samples by RP-HPLC. Use a gradient method that effectively separates the intact peptide from its degradation products. b. Integrate the peak area corresponding to the intact, full-length peptide for each time point.

  • Data Analysis: a. Normalize the peak area of the intact peptide at each time point (T=x) to the peak area at T=0. b. Plot the percentage of remaining intact peptide versus time for both the native peptide and the OMP. c. Calculate the half-life (t₁/₂) for each peptide.

Caption: Workflow for the in vitro protease stability assay.

Data Presentation: A Comparative Case Study

The efficacy of the oxetane modification is best demonstrated with a direct comparison of stability data.

Table 1: Comparative Protease Stability of Native Peptide vs. OMP

Peptide Sequence Modification Site Protease (1:100 w/w) Half-Life (t₁/₂)
Tyr-Gly-Gly-Phe-Met None (Native Enkephalin) Trypsin ~ 25 minutes
Tyr-Gly-[Gly-Ox] -Phe-Met Gly³ replaced with Oxetane Trypsin > 24 hours
Arg-Pro-Pro-Gly-Phe None (Native Bradykinin Frag.) Chymotrypsin ~ 45 minutes
Arg-Pro-Pro-[Gly-Ox] -Phe Gly⁴ replaced with Oxetane Chymotrypsin > 24 hours

Note: Data are representative and will vary based on peptide sequence and assay conditions.

Conclusion

The incorporation of oxetane scaffolds into peptide backbones is a validated and highly effective strategy for engineering protease resistance. By replacing a labile amide bond with a stable, non-hydrolyzable mimic, researchers can dramatically enhance the metabolic stability of peptide drug candidates. The synthetic protocols provided herein, based on the creation of dipeptide building blocks for use in standard Fmoc-SPPS, offer a practical and versatile route to a wide range of OMPs.[1][9][10] This approach, coupled with rigorous analytical evaluation, empowers drug development professionals to rationally design next-generation peptide therapeutics with significantly improved pharmacokinetic profiles.

References

  • Beadle, J. D., et al. (2018). Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. Available at: [Link]

  • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. ACS Publications. Available at: [Link]

  • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. Available at: [Link]

  • Roesner, S., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Knuhtsen, A., et al. (2019). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]

  • Knuhtsen, A., et al. (2019). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. Available at: [Link]

  • McLaughlin, M., et al. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. ETH Zurich Research Collection. Available at: [Link]

  • McLaughlin, M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. Available at: [Link]

  • Knuhtsen, A., et al. (2020). Macrocyclisation of small peptides enabled by oxetane incorporation. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-aminooxetane-2-carboxylic acid ligation

Welcome to the Oxetane Ligation Technical Support Center . This guide addresses the specific synthetic challenges of incorporating 3-aminooxetane-2-carboxylic acid (AOCA) into peptide backbones.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Oxetane Ligation Technical Support Center .

This guide addresses the specific synthetic challenges of incorporating 3-aminooxetane-2-carboxylic acid (AOCA) into peptide backbones. Due to the unique conformational constraints and electronic properties of the oxetane ring, standard peptide coupling protocols often result in low yields, epimerization, or ring-opening side reactions.

Module 1: The Mechanistic Barrier

The Problem: AOCA presents a "perfect storm" of hindrance and electronic deactivation.

  • Steric Bulk: The oxetane ring is puckered (approx. 8–10°), creating a rigid steric wall that blocks the approach of incoming electrophiles (when AOCA is the amine) or nucleophiles (when AOCA is the acid).

  • Electronic Deactivation: The ring oxygen is highly electronegative.[1] Through the inductive effect (

    
    ), it significantly reduces the nucleophilicity of the 3-amino group (approx.[1] 
    
    
    
    drop of ~2.5 units compared to alanine).
  • Ring Strain: The ring strain (~26 kcal/mol) makes the system susceptible to acid-catalyzed ring opening, particularly if strong Lewis acids or high temperatures are used.

Visualizing the Challenge:

OxetaneBarrier AOCA 3-Aminooxetane-2-Carboxylic Acid Sterics Steric Clash (Ring Pucker) AOCA->Sterics Electronics Reduced Nucleophilicity (Inductive Effect) AOCA->Electronics Outcome Failed Coupling / Epimerization Sterics->Outcome Blocks Attack Electronics->Outcome Slow Kinetics

Figure 1: Mechanistic factors contributing to ligation failure in oxetane amino acids.

Module 2: Reagent Selection (The Hardware)

Do not use standard carbodiimides (EDC/DIC) alone. They are insufficient for AOCA.

Reagent ClassRecommended ReagentWhen to UseMechanism of Action
Uronium (Gold Standard) COMU or HATU First-line attempt for AOCA couplings.Generates a reactive active ester (Oxyma or OAt) that accelerates coupling while minimizing epimerization.
Acid Fluoride (The "Nuclear" Option) TFFH / BTFFH When HATU fails or for AOCA-AOCA junctions.Converts the carboxylic acid to an Acid Fluoride, which is small, highly electrophilic, and less sterically demanding than an OBt ester.
Phosphonium PyBOP If free hydroxyls are present (avoids guanidinylation).[2]Similar to HATU but avoids capping the N-terminus if the reaction is slow.

Module 3: Optimized Protocols

Scenario A: AOCA as the Nucleophile (The Amine)

The challenge here is the poor nucleophilicity of the amino group.

Protocol 1: The "Double-Shot" COMU Method

  • Resin Prep: Swell resin in DMF (or NMP for difficult sequences) for 20 mins.

  • Activation: Dissolve Amino Acid (4 eq), COMU (4 eq), and Oxyma Pure (4 eq) in DMF.

  • Base Addition: Add Collidine (TMP) (8-10 eq). Note: Collidine is superior to DIPEA here as it stabilizes the intermediate and reduces epimerization.

  • Coupling: Add to resin immediately. Shake for 2 hours at room temperature.

  • Re-Coupling: Drain and repeat steps 2-4 (Double Coupling is mandatory).

Scenario B: AOCA as the Electrophile (The Acid)

The challenge here is activating the hindered carboxylate without causing epimerization at the C2 position.

Protocol 2: The Acid Fluoride (TFFH) Method Use this when coupling AOCA to another hindered amino acid (e.g., Aib, Pro, or another AOCA).

  • Dissolution: Dissolve Fmoc-AOCA-OH (3 eq) in dry DCM/DMF (1:1).

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq).

  • Base: Add DIPEA (6 eq).

  • Activation Time: Allow to react for pre-activation of exactly 0 minutes (Add directly to resin). Acid fluorides form rapidly and hydrolyze if left standing.

  • Coupling: Shake for 1 hour.

  • Monitoring: Check via Chloranil test (ninhydrin is often false-negative for secondary amines/oxetanes).

Module 4: Troubleshooting & FAQs

Q1: I see significant epimerization (loss of chirality) at the C2 position. How do I stop this?

  • Cause: Slow coupling allows the activated ester to oxazolone, leading to racemization.

  • Fix:

    • Switch from DIPEA to Collidine (2,4,6-trimethylpyridine) . It is a weaker, non-nucleophilic base that suppresses proton abstraction at the alpha-carbon.

    • Lower the temperature to 0°C for the activation step, then warm to RT for coupling.

    • Use Oxyma Pure as an additive; it is superior to HOBt/HOAt for suppressing racemization in oxetanes.

Q2: My yield is <10% when coupling AOCA to AOCA.

  • Cause: Extreme steric clash.[3] The "pucker" of the first ring clashes with the incoming second ring.

  • Fix: You must use the Acid Fluoride method (Protocol 2) . Standard HATU/COMU esters are too bulky to fit into the reaction site. Alternatively, perform the reaction in HFIP (Hexafluoroisopropanol) mixed with DCM (1:4), which stabilizes the transition state of difficult couplings.

Q3: Is the oxetane ring stable to TFA cleavage?

  • Answer: Generally, yes , but with caveats. The 2-carboxylic acid group stabilizes the ring slightly compared to simple oxetanes. However, do not use Lewis acid scavengers (like EDT or thioanisole) if possible, as they can promote ring opening. Stick to TIPS/Water/TFA (2.5:2.5:95). Limit cleavage time to 2 hours maximum.

Q4: Can I use microwave heating?

  • Answer: Proceed with extreme caution. While microwaves accelerate coupling, oxetanes are thermally sensitive. Do not exceed 50°C . If using microwave, use COMU, as HATU can degrade at high temps.

Decision Logic for Experiment Planning

DecisionTree Start Start: AOCA Coupling Role Is AOCA the Amine or Acid? Start->Role Amine AOCA is Amine (Nucleophile) Role->Amine Acid AOCA is Acid (Electrophile) Role->Acid Standard Try COMU + Collidine (Double Couple) Amine->Standard Fail1 Low Yield? Standard->Fail1 HFIP Use DCM/HFIP Solvent Fail1->HFIP Partner Is Coupling Partner Hindered? (e.g., Pro, Aib, N-Me) Acid->Partner NoHind No: Use HATU/HOAt Partner->NoHind YesHind Yes: Use TFFH (Acid Fluoride) Partner->YesHind

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Wuitschik, G., et al. (2010).[4][5][6][7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][6][7][8] Angewandte Chemie International Edition.[6][7]

  • Dunetz, J. R., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4][5][7] Chemical Reviews.[3][5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[3][5] (Detailed analysis of COMU/TFFH mechanisms).

  • Carreira, E. M., et al. (2006).[6] Oxetanes as Promising Modules in Drug Discovery.[5][6][7][8] Angewandte Chemie.[5][6][7]

Sources

Optimization

Handling moisture sensitivity in oxetane amino acid reagents

Topic: Handling Moisture Sensitivity & Stability Protocols Core Directive & Scientific Context Welcome to the Oxetane Specialist Support Center. You are likely here because you are utilizing oxetane-containing amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Stability Protocols

Core Directive & Scientific Context

Welcome to the Oxetane Specialist Support Center. You are likely here because you are utilizing oxetane-containing amino acids as bioisosteres for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility in your drug candidates.

The Central Challenge: While 3,3-disubstituted oxetanes exhibit surprising metabolic stability, they are chemically distinct from standard amino acids. The oxetane ring possesses significant ring strain (~106 kJ/mol).[1]

  • The Myth: "Oxetanes instantly degrade in air." (False; they are generally stable to oxidation and bases).

  • The Reality: They are acid-sensitive . Moisture becomes a critical threat when it acts as a nucleophile in the presence of trace acids (often found in amino acid salts like HCl or TFA forms) or during Lewis-acid catalyzed activation steps.

This guide provides the protocols necessary to decouple the "moisture" variable from your experiments, ensuring the integrity of the oxetane ring during storage, activation, and deprotection.

Mechanism of Degradation

To troubleshoot effectively, you must understand the failure mode. Moisture alone is rarely the killer; it is Moisture + Acid .

The "Acid-Water" Nexus

In the presence of protons (


), the oxetane oxygen is protonated, activating the ring. Water (

) then attacks the less sterically hindered carbon (or the more substituted one if carbocation character stabilizes it), relieving ring strain and resulting in a 1,3-diol .
Visualizing the Failure Pathway

OxetaneDegradation Oxetane Intact Oxetane Amino Acid Protonation Protonation (Trace Acid/TFA) Oxetane->Protonation + H+ Activated Activated Oxonium Ion Protonation->Activated WaterAttack Nucleophilic Attack (Moisture/H2O) Activated->WaterAttack + H2O RingOpen Ring Opening WaterAttack->RingOpen Diol Degraded Product (1,3-Diol) RingOpen->Diol Irreversible

Figure 1: The acid-catalyzed hydrolysis pathway. Note that without the proton source, neutral water is generally tolerated. Without water, the acid is less destructive. The combination is fatal.

Storage & Pre-Handling Protocols

Issue: Users often report oxetane amino acid salts (HCl/TFA salts) turning into a "gum" or "sticky solid." Cause: These salts are hygroscopic. Absorbed water creates a localized acidic solution on the crystal surface, accelerating ring opening.

Standard Operating Procedure (SOP): Storage
ParameterRecommendationRationale
Temperature -20°CSlows kinetic degradation rates.
Atmosphere Argon/NitrogenDisplaces humid air.
Container Amber glass with Parafilm sealPrevents light degradation (minor) and moisture ingress.
Desiccant P2O5 or Activated SievesSilica gel is often insufficient for long-term storage of hygroscopic salts.
SOP: Re-Drying "Gummed" Reagents

If your reagent has absorbed moisture but NMR confirms the ring is still intact:

  • Dissolve the reagent in anhydrous 1,4-dioxane (avoid MeOH/EtOH as they are nucleophiles).

  • Freeze the solution in a dry-ice/acetone bath.

  • Lyophilize (freeze-dry) for 24-48 hours.

  • Backfill the lyophilizer with Argon before breaking the vacuum.

Experimental Protocols: Peptide Coupling

Context: Coupling oxetane amino acids in SPPS (Solid Phase Peptide Synthesis) or solution phase. Risk: Moisture hydrolyzes the activated ester (e.g., O-At or O-Bt ester), leading to low yields and potential side reactions.

Workflow: Anhydrous Coupling

CouplingWorkflow cluster_warning CRITICAL CONTROL POINT Start Oxetane AA Salt Solvent Solvent Prep: DMF/NMP (Dried over 4Å Sieves) Start->Solvent Dissolve Base Base Addition: DIPEA/Collidine (Neutralize Salt) Solvent->Base Essential Step Activation Activation: HATU/COMU (Limit to 2 min) Base->Activation Pre-activation Coupling Coupling Reaction (Inert Atm) Activation->Coupling

Figure 2: Coupling workflow emphasizing the neutralization step to prevent acid-catalyzed degradation.

Step-by-Step Protocol
  • Solvent Prep: Use DMF or NMP treated with activated 4Å molecular sieves for at least 24 hours. Water content must be <100 ppm.

  • Base First: When using HCl/TFA salts of oxetane amino acids, dissolve the AA in solvent and add the base (DIPEA or 2,4,6-collidine ) before adding the coupling reagent.

    • Why? This neutralizes the amine salt, preventing the "Acid+Moisture" degradation pathway during the activation step.

  • Activation: Use HATU or COMU .

    • Time limit: Pre-activate for no more than 1-2 minutes . Prolonged activation of oxetanes in the presence of uronium salts can lead to side reactions.

  • Coupling: Allow 1–2 hours under Nitrogen.

Troubleshooting Guide (FAQs)

Q1: My LCMS shows a mass of [M+18] after coupling. What happened?

Diagnosis: You have likely hydrolyzed the oxetane ring into a diol (Ring Opening) OR you simply hydrolyzed your active ester (failed coupling). Differentiation:

  • If the M+18 peak corresponds to the product mass + 18, the oxetane ring opened.

  • If you see the starting material mass (or carboxylic acid), it was just moisture killing the coupling agent. Fix: Ensure the reaction pH is >7.0 immediately upon dissolution. Acidic pH + trace water = Ring Opening.

Q2: Can I use TFA for Fmoc removal or final cleavage?

The "TFA Paradox":

  • Fmoc Removal: Use 20% Piperidine in DMF. This is basic and safe for oxetanes.

  • Final Cleavage: This is the danger zone. High concentrations of TFA (95%) can open the ring, especially in monosubstituted oxetanes. Protocol for Cleavage:

  • Test Cleavage: Run a micro-cleavage with 50% TFA / 50% DCM + 2% Triisopropylsilane (TIS) for 30 minutes. Check stability via LCMS.

  • Scavengers: Always use water-free scavengers. Avoid water in the cocktail if possible; use TIS or Thioanisole.

  • Temperature: Perform cleavage at 0°C rather than room temperature to kinetically inhibit ring opening.

Q3: The reagent arrived with clumps. Is it dead?

Diagnosis: Not necessarily. Clumping indicates moisture absorption (hygroscopicity), but the ring might still be intact. Verification: Run a proton NMR in DMSO-d6 (avoid CDCl3 as it is often acidic). Look for the characteristic oxetane signals (multiplets around 4.5–5.0 ppm). If these are sharp and integrate correctly, dry the reagent (see Section 3) and use immediately.

Reference Data

Stability Matrix: Oxetane Amino Acids[2]
ConditionStability RatingNotes
Air (Dry) HighStable for months at -20°C.
Moisture (Neutral) ModerateStable for hours/days, but clumps form.
Basic (Piperidine) HighCompletely stable to Fmoc deprotection.
Acidic (1% TFA) HighGenerally stable (HPLC purification).
Acidic (95% TFA) Low/Variable3,3-disubstituted are more stable than monosubstituted.
Nucleophiles (Thiols) ModerateCan ring-open at high temps or with Lewis Acids.

References

  • Wuitschik, G., et al. (2010).[2][3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

    • Key Insight: Establishes the fundamental stability profile of 3,3-disubstituted oxetanes compared to gem-dimethyl groups.
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews. [Link]

    • Key Insight: Comprehensive review of ring-opening mechanisms and acid sensitivity.
  • Burkhard, J. A., et al. (2010).[3] "Synthesis and Structural Analysis of Oxetane-Containing Peptides." Angewandte Chemie International Edition. [Link]

    • Key Insight: Protocols for incorporating oxetanes into peptide backbones and their tolerance to SPPS conditions.[6]

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. [Link]

    • Key Insight: Discusses the metabolic stability and solv

Sources

Troubleshooting

Resolving aggregation issues in peptides containing oxetane residues

Technical Support Center: Oxetane-Modified Peptides Subject: Troubleshooting Aggregation, Solubility, and Synthesis Anomalies Ticket ID: OX-PEP-AGG-001 Status: Open for Consultation Welcome to the Oxetane Peptide Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxetane-Modified Peptides Subject: Troubleshooting Aggregation, Solubility, and Synthesis Anomalies Ticket ID: OX-PEP-AGG-001 Status: Open for Consultation

Welcome to the Oxetane Peptide Support Center

You are likely here because your oxetane-containing peptide is behaving unexpectedly. While oxetane rings (specifically 3-aminooxetanes) are powerful bioisosteres for carbonyls or gem-dimethyl groups—offering improved metabolic stability and solubility—they are structurally potent.

The Core Issue: Oxetanes are not passive spacers; they are turn-inducers . Incorporating an oxetane into a peptide backbone profoundly alters the hydrogen-bonding network.[1][2][3][4][5] It removes a hydrogen bond donor (the amide N-H) while retaining an acceptor (the oxetane oxygen). This often forces the peptide into a permanent kink or


-turn. If not anticipated, this structural rigidification can lead to ordered aggregation  (stacking) rather than the amorphous precipitation seen in standard hydrophobic peptides.

This guide is structured to troubleshoot these issues across three phases: Design , Synthesis , and Purification .

Module 1: Diagnostic & Triage (Start Here)

Before altering your protocol, determine if you are facing true aggregation or a synthesis failure (impurity profile).

Troubleshooting Logic Flow

OxetaneTroubleshooting Start Issue: Cloudy Solution / Bad HPLC CheckMS Step 1: Check Mass Spec (LC-MS) Start->CheckMS MassCorrect Mass is Correct (M+H observed) CheckMS->MassCorrect MassWrong Mass is Incorrect CheckMS->MassWrong DilutionTest Step 2: Dilution Test (Does peak shape improve?) MassCorrect->DilutionTest MassPlus18 Mass = M + 18 Da (Hydrolysis) MassWrong->MassPlus18 MassMinus Mass = Deletion Seq MassWrong->MassMinus AggConfirmed Diagnosis: Aggregation (Structural Stacking) DilutionTest->AggConfirmed Yes RingOpen Diagnosis: Oxetane Ring Opening (Acid Sensitivity) MassPlus18->RingOpen CouplingFail Diagnosis: Incomplete Coupling (Steric Hindrance) MassMinus->CouplingFail

Figure 1: Decision matrix for distinguishing between structural aggregation and synthetic degradation in oxetane peptides.

Module 2: Synthesis & Cleavage Protocols

The Problem: Users often mistake "aggregation" for "deletion sequences." The oxetane ring is sterically bulky. If you treat it like a standard Alanine or Glycine during coupling, the reaction will fail, leading to deletion impurities that co-elute and mimic aggregates.

The Risk: While 3-oxetane amino acids are generally stable to TFA, prolonged exposure to high acid concentrations can induce ring opening (hydrolysis), especially if the scavenger cocktail is insufficient.

Protocol A: Sterically Demanding Coupling (The "Double-Hit" Method)

Use this for attaching the Oxetane AA and the residue immediately following it.

  • Reagents: Use HATU or COMU (stronger activation) instead of HBTU/HCTU.

  • Base: DIEA or TMP (2,4,6-trimethylpyridine) to minimize racemization.

  • Cycle:

    • Coupling 1: 3 eq. AA, 2.9 eq. HATU, 6 eq. DIEA in DMF for 45 mins.

    • Wash (DMF)

    • Coupling 2: 3 eq. AA, 2.9 eq. HATU, 6 eq. DIEA in DMF for 45 mins at 40°C (mild heat helps steric bulk).

    • Capping: Acetyl anhydride capping is mandatory after the oxetane step to truncate unreacted chains.

Protocol B: The "Safe" Cleavage Cocktail

Standard 95% TFA can sometimes degrade oxetane rings over long periods. Use this milder cocktail to preserve ring integrity.

ComponentVolume %Function
TFA 85 - 90%Cleavage agent (Keep <90% if ring opening is observed)
TIS (Triisopropylsilane) 5%Scavenger (Hydride source)
Water 2.5%Scavenger (t-Butyl cations)
DODT / Thioanisole 2.5%Scavenger (Only if Met/Cys present)
DCM (Dichloromethane) BalanceDiluent to reduce acid strength (Optional)
  • Time: Limit cleavage to 2 hours maximum.

  • Temperature: 0°C (Ice bath) for the first 30 mins, then Room Temp.

Module 3: Solubilization & Purification (Resolving Aggregation)

The Mechanism: Oxetane incorporation disrupts


-helices but promotes 

-turns. This can cause linear peptides to stack into "nanotubes" or sheets, making them insoluble in water/MeCN.
Step-by-Step Disaggregation Protocol

If your peptide smears on HPLC or precipitates in the fraction collector:

  • The "Magic" Solvent: Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) .

    • Why: HFIP is a potent disruptor of secondary structure (

      
      -sheets). It breaks the hydrogen bonds that the oxetane turn is stabilizing.
      
    • Method: Dissolve in minimal HFIP, sonicate, then dilute with 50% Acetic Acid or Water before injecting.

  • HPLC Buffer Adjustment:

    • Standard: 0.1% TFA (pH ~2).

    • Modification: If the peptide is basic, switch to 0.1% Ammonia (pH 9-10) . Aggregation is often pH-dependent. Changing the charge state of the termini can repel the stacking.

    • Chaotropic Additive: Add 0.1 M NaClO₄ (Sodium Perchlorate) to the mobile phase. This "salting-in" effect prevents hydrophobic stacking on the C18 column.

Solubility Table for Oxetane Peptides
SolventEfficacyApplication
Water/MeCN LowStandard analysis. often fails for aggregated species.
DMSO MediumGood for general solubility, but hard to remove (freeze-drying issues).
HFIP High Breaks

-sheet aggregates. Best for initial dissolution.
6M Guanidine HCl HighDenatures everything. Use only if purification fails completely.

Module 4: Structural Design (Prevention)

The Insight: You cannot swap an oxetane into a helix and expect it to work. Recent studies (see References) confirm that oxetane modification introduces a "kink" in the helical axis and disrupts


 hydrogen bonding.[3][4][5]

Design Rules:

  • Do NOT place oxetanes in the middle of a sequence required to be

    
    -helical (e.g., GLP-1 agonists). It will break the helix and likely cause aggregation due to exposed hydrophobic patches.
    
  • DO use oxetanes to stabilize

    
    -turns or cyclization precursors. They are excellent for bringing N and C termini together for head-to-tail cyclization.
    

DesignLogic Input Target Structure Helix Alpha-Helix Input->Helix Turn Beta-Turn / Cyclic Input->Turn ResultBad Result: Helix Broken Aggregation Risk: HIGH Helix->ResultBad Oxetane Inserted ResultGood Result: Turn Stabilized Cyclization Yield: IMPROVED Turn->ResultGood Oxetane Inserted

Figure 2: Impact of oxetane incorporation on secondary structure and aggregation risk.

Frequently Asked Questions (FAQ)

Q: My peptide mass is M+18. Did the oxetane ring open? A: Likely, yes. An M+18 shift usually indicates hydrolysis (addition of H₂O). This happens if the cleavage cocktail was too acidic or the reaction time too long. The oxetane ring opens to form a diol or linear ether derivative. Action: Repeat cleavage with the "Safe Cocktail" (Protocol B) and keep it under 2 hours.

Q: Can I heat the peptide during synthesis? A: Yes, but with caution. Heating to 40-50°C during the coupling of the oxetane residue is recommended to overcome steric hindrance. However, do not heat during the cleavage step, as this accelerates ring degradation.

Q: Why does my oxetane peptide elute as a broad smear? A: This is a classic sign of rapid equilibrium between folded/unfolded states or aggregation. Try running the HPLC column at 60°C . The heat increases the exchange rate and breaks up aggregates, often sharpening the peak.

References

  • Beadle, J. D., et al. (2017). "Solid-phase synthesis of oxetane modified peptides." Organic & Biomolecular Chemistry.

    • Relevance: Establishes the compatibility of oxetane amino acids with Fmoc SPPS and details the synthesis of building blocks.
  • Henriques, S. T., et al. (2020). "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides." ChemBioChem.

    • Relevance: definitive proof that oxetanes disrupt helices and induce kinks, providing the mechanistic basis for aggreg
  • Beadle, J. D., et al. (2019). "Macrocyclisation of small peptides enabled by oxetane incorporation."[1][2][5] Chemical Science.

    • Relevance: Demonstrates the "turn-inducing" property of oxetanes, explaining why they facilitate cyclization but can cause aggregation in linear sequences.[2]

  • Sigma-Aldrich (Merck).

    • Relevance: General protocols for chaotropic salts and pseudoproline usage which apply to difficult oxetane sequences.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: (2S,3R)-3-Aminooxetane-2-Carboxylic Acid vs. Gem-Dimethyl Analogues

This guide provides an in-depth technical comparison of (2S,3R)-3-aminooxetane-2-carboxylic acid (hereafter referred to as Oxetane-β-AA ) against its gem-dimethyl analogues (specifically gem-dimethyl substituted azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2S,3R)-3-aminooxetane-2-carboxylic acid (hereafter referred to as Oxetane-β-AA ) against its gem-dimethyl analogues (specifically gem-dimethyl substituted azetidines and acyclic gem-dimethyl amino acids like Aib).

The content is structured for medicinal chemists and peptide scientists focusing on conformational restriction , physicochemical optimization , and metabolic stability .

Executive Summary & Strategic Positioning

In modern drug design, the oxetane ring has emerged as a superior "polar gem-dimethyl" bioisostere.[1] While traditional gem-dimethyl groups (e.g., in Aib or 3,3-dimethylazetidine) are used to lock conformation and block metabolism, they incur a significant lipophilicity penalty.[1]

The (2S,3R)-Oxetane-β-AA offers a distinct alternative: it provides similar steric bulk and conformational locking but introduces a permanent dipole, significantly lowering LogD and modulating pKa.

Feature(2S,3R)-Oxetane-β-AAgem-Dimethyl Analogues (e.g., Aib, Me2-Azetidine)
Primary Utility Polar Conformational LockHydrophobic Steric Lock
Lipophilicity (LogD) Lowers (Polar, hydrophilic)Increases (Hydrophobic)
Solubility High (aqueous)Low to Moderate
Metabolic Stability High (blocks

-oxidation)
High (blocks

-oxidation)
Amine Basicity (pKa) Reduced (6.0–7.5)Standard (9.0–10.0)
Peptide Secondary Structure Induces kinks/turns (Strand-like)Strong Helix Inducer (

-helix)

Physicochemical Performance Comparison

Lipophilicity and Solubility (The "Polar Hydrophobic" Paradox)

The most critical advantage of the oxetane scaffold is its ability to mimic the steric volume of a gem-dimethyl group while behaving physicochemically like a morpholine or amide.

  • Gem-Dimethyl Effect: Adding a gem-dimethyl group typically increases LogP by ~0.6–0.8 units , potentially hurting oral bioavailability and increasing clearance.

  • Oxetane Effect: Replacing a gem-dimethyl unit with an oxetane ring typically lowers LogP by ~0.4–1.0 units due to the exposed ether oxygen, which acts as a hydrogen bond acceptor.

pKa Modulation and Permeability

The (2S,3R)-Oxetane-β-AA exhibits a unique electronic effect on the adjacent amine.

  • Mechanism: The inductive electron-withdrawing effect of the oxetane oxygen (through the C-C bond) lowers the pKa of the 3-amino group.

  • Data Point: While a standard gem-dimethyl amino acid (like Aib) has an amine pKa of ~9.8, the 3-aminooxetane amine typically displays a pKa of 6.5–7.5 .

  • Impact: This reduction means a higher fraction of the molecule is neutral at physiological pH (7.4), potentially improving membrane permeability despite the lower LogD.

Metabolic Stability

Both scaffolds effectively block metabolic soft spots.

  • Gem-Dimethyl: Blocks Cytochrome P450 (CYP) oxidation at the

    
    -carbon via steric hindrance and lack of abstractable protons.
    
  • Oxetane: The ring is metabolically robust.[2] However, specific substitution patterns matter.

    • Critical Insight: Research indicates that 4,4-dimethyl substitution on the oxetane ring further enhances stability compared to the unsubstituted oxetane, whereas 3-substitution is less stable than 4-substitution regarding ring opening or oxidative clearance [1].

Structural & Conformational Analysis

The (2S,3R) stereochemistry dictates a trans relationship between the carboxylate and the amine. This creates a fundamentally different vector than the gem-dimethyl (achiral/symmetric) analogues.

Diagram: Conformational Impact Decision Tree

The following Graphviz diagram illustrates when to select which analogue based on desired structural outcome.

ConformationDecision Start Design Goal Helix Induce Helix (3_10 or Alpha) Start->Helix Rigid Spacer Turn Induce Turn/Kink (Beta-turn mimic) Start->Turn Backbone Geometry GemDimethyl Use gem-Dimethyl (Aib / Me2-Pro) Helix->GemDimethyl Thorpe-Ingold Effect Solubility Solubility Issue? Turn->Solubility Solubility->GemDimethyl No (Lipophilic OK) Oxetane Use (2S,3R)-Oxetane-AA Solubility->Oxetane Yes (Need Polar) Helical Conformation Helical Conformation GemDimethyl->Helical Conformation Result Strand/Kink Conformation Strand/Kink Conformation Oxetane->Strand/Kink Conformation Result

Figure 1: Decision logic for selecting between Oxetane and Gem-Dimethyl analogues based on structural and solubility requirements.

Experimental Observation

In peptide sequences:

  • Gem-Dimethyl (Aib): Strongly promotes helical folding (Thorpe-Ingold effect).

  • (2S,3R)-Oxetane-β-AA: The trans-configuration prevents helical formation. Instead, it induces a "kink" or extended strand conformation. It acts as a beta-turn mimetic only in specific cyclic contexts but generally disrupts alpha-helices [2].

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating (2S,3R)-3-aminooxetane-2-carboxylic acid requires modified protocols due to the lower nucleophilicity of the amine (lower pKa) and potential acid sensitivity of the oxetane ring during cleavage.

Protocol: Fmoc-SPPS Incorporation[3]

Reagents:

  • Resin: Rink Amide or Wang Resin (low loading, 0.3–0.5 mmol/g recommended).

  • Coupling Agents: HATU / HOAt (preferred over DIC/HOBt for difficult couplings).

  • Base: DIPEA (Diisopropylethylamine).

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Note: The oxetane ring is stable to piperidine.
    
  • Coupling the Oxetane AA (The Critical Step):

    • Challenge: The oxetane amine is less nucleophilic.

    • Solution: Use a double coupling cycle.

    • Mix: 3.0 eq Fmoc-(2S,3R)-Oxetane-AA + 2.9 eq HATU + 3.0 eq HOAt + 6.0 eq DIPEA in DMF.

    • Time: React for 2–4 hours (longer than standard AA).

  • Coupling the Next Amino Acid:

    • Because the oxetane amine is hindered and has low pKa, coupling onto it is difficult.

    • Use: Symmetrical anhydrides or HATU at elevated temperature (40°C) if stereochemistry permits, though room temperature is safer for the oxetane ring.

  • Cleavage (Acid Sensitivity Check):

    • Standard TFA cleavage (95% TFA) can ring-open oxetanes if left too long.

    • Optimized Cocktail: 90% TFA / 5% TIPS / 5%

      
      .
      
    • Duration: Limit to 60–90 minutes. Do not exceed 2 hours.

    • Verification: Check LCMS for +18 mass shift (indicates hydrolysis/ring opening).

Synthesis Pathway Visualization

The following diagram outlines the synthesis of the building block and its metabolic fate compared to gem-dimethyl analogues.

OxetaneSynthesis Precursor Aldehyde/Ketone Precursor PB_Rxn Paternò-Büchi Reaction (Photochemical 2+2) Precursor->PB_Rxn Oxetane_Scaffold Oxetane Scaffold PB_Rxn->Oxetane_Scaffold Deriv Functionalization (Amine/Carboxyl install) Oxetane_Scaffold->Deriv Final_Ox (2S,3R)-3-aminooxetane-2-COOH Deriv->Final_Ox Metabolism Metabolic Fate (Microsomes) Final_Ox->Metabolism In Vivo Stable Stable (Excreted Unchanged) Metabolism->Stable Major Pathway (High Stability) RingOpen Ring Opening (Acidic/Enzymatic) Metabolism->RingOpen Minor Pathway (If 3-subst only)

Figure 2: Synthetic origin via Paternò-Büchi reaction and metabolic stability profile.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6][7] Angewandte Chemie International Edition. Link

  • Beadle, J. D., et al. (2017). "Solid-phase synthesis of oxetane modified peptides." Organic & Biomolecular Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

(2S,3R)-3-aminooxetane-2-carboxylic acid proper disposal procedures

Executive Safety Directive STOP & READ: (2S,3R)-3-aminooxetane-2-carboxylic acid contains a strained oxetane ring (~106 kJ/mol strain energy). While kinetically stable under neutral conditions, this compound exhibits aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP & READ: (2S,3R)-3-aminooxetane-2-carboxylic acid contains a strained oxetane ring (~106 kJ/mol strain energy). While kinetically stable under neutral conditions, this compound exhibits acid-catalyzed ring-opening and potential isomerization to lactones.

Core Disposal Rules:

  • NEVER dispose of this compound in acidic waste streams (e.g., Aqua Regia, Piranha solution, or standard acidic aqueous waste). Exothermic decomposition may occur.[1]

  • SEGREGATE as "Non-Halogenated Organic Waste" with a neutral pH requirement.

  • INCINERATE via a licensed hazardous waste facility; do not discharge into municipal sewage systems.

Compound Profile & Hazard Assessment

Before initiating disposal, verify the material identity and physicochemical properties to ensure compatibility with waste containers.

PropertyDataRelevance to Disposal
Chemical Name (2S,3R)-3-aminooxetane-2-carboxylic acidTarget Analyte
CAS Number 94818-85-6 (enantiomer ref) / Class-basedIdentifier for manifests
Molecular Formula C₄H₇NO₃High Nitrogen/Oxygen content
Physical State Solid (Zwitterionic powder)Dust hazard; requires dissolution for some incinerators
Ring Strain ~26 kcal/mol (106 kJ/mol)High Energy: Susceptible to rupture
pKa (Predicted) Carboxyl: ~3.5 | Amine: ~8.5Amphoteric; buffers aqueous solutions
GHS Hazards H315, H319, H335 (Irritant)PPE required: Nitrile gloves, safety glasses, fume hood

Technical Insight: The (2S,3R) configuration places the amino and carboxylic acid groups in a trans-relationship. Despite this, the proximity of the nucleophilic carboxylate to the electrophilic oxetane carbons renders it susceptible to spontaneous isomerization (to 5-membered lactones) if the zwitterion is disrupted by strong acids.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired stock, degraded samples, or excess synthesis material.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass jar. Avoid metal containers if moisture is present to prevent chelation/corrosion.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][3][4] (2S,3R)-3-aminooxetane-2-carboxylic acid.[5][6]

    • Hazard Class: Irritant.[3][7]

    • Note: "Oxetane Derivative - DO NOT MIX WITH ACIDS."

  • Solvent Dissolution (Optional but Recommended):

    • To facilitate incineration, dissolve the solid in a combustible, non-halogenated solvent (e.g., Ethanol or Acetone) if permitted by your facility's waste stream. This prevents "hot spots" in the incinerator feed.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or HPLC effluents.

  • pH Check (CRITICAL):

    • Test the pH of the solution.

    • If pH < 4: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 6–8. Warning: Watch for gas evolution or heat.

    • If pH > 10: Neutralize with dilute Acetic Acid to pH 7–9.

  • Segregation:

    • Pour into Non-Halogenated Organic Waste carboy.

    • Prohibited: Do not pour into "Acid Waste" or "Oxidizer Waste" carboys.

  • Documentation: Log the volume and concentration on the waste tag.

Scenario C: Spill Cleanup

Applicable for: Benchtop spills of solid powder.

  • Isolate: Evacuate immediate area if dust is airborne.

  • PPE: Wear N95 respirator (if powder), nitrile gloves, and goggles.

  • Containment: Cover spill with a dry absorbent pad or vermiculite.

    • Do not use water initially to avoid creating a sticky zwitterionic paste that is difficult to remove.

  • Cleanup:

    • Sweep up solids carefully to minimize dust.

    • Wipe the surface with a paper towel dampened with Ethanol (not acid).

    • Place all cleanup materials (gloves, wipes, solid waste) into a double-bagged hazardous waste bio-bag or solid waste drum.

Disposal Decision Logic (Flowchart)

The following diagram illustrates the critical decision pathways for disposing of oxetane-containing amino acids, emphasizing the "Acid Check" gate.

DisposalFlow Start Waste Generation: (2S,3R)-3-aminooxetane-2-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Substance StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid/Solution StateCheck->LiquidWaste Mother Liquor Dissolve Dissolve in Acetone/EtOH (Recommended) SolidWaste->Dissolve SolidBin Solid Hazardous Waste (Label: Irritant/Oxetane) SolidWaste->SolidBin Small Qty Segregate Segregate: Non-Halogenated Organic Waste Dissolve->Segregate AcidCheck Is pH < 5? LiquidWaste->AcidCheck Neutralize Neutralize with NaHCO3 to pH 7 AcidCheck->Neutralize Yes (Risk of Ring Opening) AcidCheck->Segregate No (Neutral/Basic) Neutralize->Segregate AcidStream Acid Waste Stream Segregate->AcidStream NEVER

Caption: Operational decision tree for oxetane amino acid disposal. Note the critical pH neutralization step to prevent exothermic ring cleavage.

Regulatory & Compliance Framework

Adherence to these codes ensures compliance with US EPA (RCRA) and EU ECHA standards.

  • RCRA Classification (USA):

    • This compound is not explicitly P-listed or U-listed.

    • Determination: It is classified as Characteristic Hazardous Waste if it exhibits ignitability (D001) in solvent, or simply as toxic waste depending on state regulations.

    • Best Practice: Manage as "Hazardous Waste - Toxic/Irritant."

  • Waste Code Assignment:

    • If dissolved in flammable solvent: D001 .

    • If solid/pure: Label as "Non-RCRA Regulated Hazardous Waste" (unless specific state toxicity characteristic applies), but dispose of via incineration.

  • Destruction Method:

    • Incineration: Must be performed at a permitted facility (TSDF) equipped with a scrubber to handle Nitrogen Oxides (NOx) generated from the amino group.

References

  • National Center for Advancing Translational Sciences (NCATS). 3-Aminooxetane-2-carboxylic acid, (2S,3R)- Compound Report. Inxight Drugs.[2][3] [Link]

  • National Institutes of Health (NIH). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. [Link]

  • University of Wisconsin-Madison. Laboratory Chemical Waste Disposal Guide. Environment, Health & Safety.[1][2][3][4][8] [Link]

  • PubChem. Compound Summary: Oxetane-2-carboxylic acid. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling (2S,3R)-3-aminooxetane-2-carboxylic acid

A Researcher's Guide to Safely Handling (2S,3R)-3-aminooxetane-2-carboxylic acid As a novel building block in medicinal chemistry and drug development, (2S,3R)-3-aminooxetane-2-carboxylic acid holds significant promise....

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (2S,3R)-3-aminooxetane-2-carboxylic acid

As a novel building block in medicinal chemistry and drug development, (2S,3R)-3-aminooxetane-2-carboxylic acid holds significant promise. Its unique strained oxetane ring and amino acid functionality offer new avenues for molecular design. However, as with any novel chemical entity, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Hazard Identification and Risk Assessment

Before beginning any work with (2S,3R)-3-aminooxetane-2-carboxylic acid, a thorough risk assessment must be conducted. Based on data from analogous compounds, the primary hazards are likely to be:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[3][4][5]

  • Eye Irritation: The compound may cause serious eye irritation if it comes into contact with the eyes.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]

  • Harmful if Swallowed: Ingestion of the compound could be harmful.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling (2S,3R)-3-aminooxetane-2-carboxylic acid.[6][7][8][9]

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a face shield worn over safety glasses.Standard safety glasses are insufficient as they do not protect against splashes.[6] Goggles provide a seal around the eyes, offering superior protection. A face shield should be used when there is a significant risk of splashing.[6][7]
Hands Chemical-resistant gloves (e.g., nitrile).Inspect gloves for any signs of damage before use.[10] For prolonged or immersive contact, consider double-gloving or using thicker, more robust gloves. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[2][10]
Body A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from minor spills and splashes. Ensure the lab coat is clean and in good condition.
Respiratory Use in a certified chemical fume hood. If weighing or handling in a way that may generate dust or aerosols outside of a hood, a NIOSH-approved respirator (e.g., N95) may be necessary.Engineering controls like a fume hood are the preferred method for minimizing inhalation exposure.[9] If a respirator is needed, ensure you are fit-tested and trained in its proper use.[7][9]
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[7]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Receiving and Storage
  • Inspect Upon Arrival: Check the container for any signs of damage or leaks. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Keep the container tightly sealed.[1][2]

Handling and Use

The following workflow diagram illustrates the key steps for safely handling (2S,3R)-3-aminooxetane-2-carboxylic acid in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Gather All Necessary Equipment B->C D Carefully Weigh the Compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Procedure Complete G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Remove PPE and Wash Hands H->I

Caption: A stepwise workflow for the safe handling of (2S,3R)-3-aminooxetane-2-carboxylic acid.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.

    • Have all necessary equipment and materials, including a chemical spill kit, readily available.

  • Weighing and Transfer:

    • When weighing the solid, do so in the fume hood to minimize the risk of inhalation.

    • Use a spatula for transfers and avoid creating dust.

    • If any material is spilled, follow the spill cleanup procedures outlined below.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[2][4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing appropriate PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a labeled waste container.[3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Disposal
  • Waste Segregation: All waste contaminated with (2S,3R)-3-aminooxetane-2-carboxylic acid, including empty containers, disposable labware, and cleanup materials, must be treated as hazardous chemical waste.

  • Labeling: Collect this waste in a clearly labeled, sealed container. The label should include the full chemical name and any relevant hazard symbols.

  • Disposal: Dispose of the waste through your institution's EHS department in accordance with all local, state, and federal regulations.[2][11] Do not pour this chemical down the drain.[12]

By adhering to these guidelines, researchers can confidently and safely work with (2S,3R)-3-aminooxetane-2-carboxylic acid, unlocking its potential while maintaining a secure laboratory environment.

References

  • CymitQuimica.
  • Enamine. Safety Data Sheet - 3,3-dimethyl-4-oxooxetane-2-carboxylic acid.
  • KamulinBiotechco.ltd.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. Safety Data Sheet - 3-Hydroxymethyl-3-methyl-oxetane.
  • ChemScene. Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
  • Thermo Fisher Scientific. Safety Data Sheet - Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid.
  • SDS US. (2022, February 8).
  • 2 - Safety D
  • Environmental Health and Safety, University of Washington.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Gsrs. 3-AMINOOXETANE-2-CARBOXYLIC ACID, (2S,3R)-.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Regulations.gov.
  • Laboratory Personal Protective Equipment (PPE) Hazard Assessment. (2015, March 10).
  • Cornell University Environmental Health and Safety. Chapter 3 - Personal Protective Equipment.
  • Inxight Drugs. 3-Aminooxetane-2-carboxylic acid, (2S,3R)-.
  • Pharmaffiliates. CAS No : 94818-85-6 | Product Name : (2R,3S)-3-Aminooxetane-2-carboxylic Acid.
  • National Institutes of Health, PubChem. Oxetane | C3H6O | CID 10423.
  • Echemi.com.
  • Scientific Research Publishing. (2021).
  • AK Scientific, Inc.
  • Sigma-Aldrich. (2S)-oxetane-2-carboxylic acid | 2241107-29-7.
  • BLDpharm. 94818-85-6|(2R,3S)-3-aminooxetane-2-carboxylic acid.

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